1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene
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Overview
Description
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with bromomethyl, tetrafluoro, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of tetrafluoromethylbenzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring .
Comparison with Similar Compounds
1-(Bromomethyl)-2-methylbenzene: Similar in structure but lacks the fluorine and methoxymethyl groups.
1-(Bromomethyl)-3,5-difluorobenzene: Contains fewer fluorine atoms and no methoxymethyl group.
1-(Bromomethyl)-4-methoxybenzene: Contains a methoxy group instead of methoxymethyl and lacks fluorine atoms.
Uniqueness: 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is unique due to the presence of multiple fluorine atoms and a methoxymethyl group, which significantly influence its chemical reactivity and potential applications. The electron-withdrawing effect of the fluorine atoms makes the benzene ring less reactive towards electrophiles, while the methoxymethyl group can participate in various chemical transformations.
Properties
IUPAC Name |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-3-5-8(13)6(11)4(2-10)7(12)9(5)14/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTARHONQZINXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)CBr)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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